Cas no 325769-17-3 (4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine)

4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-[2-ethyl-4-(3-methylphenyl)-5-thiazolyl]-
- 2-ethyl-4-(3-methylphenyl)-5-(4-pyridyl)-1,3-thiazole
- 4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine
- Z2216894731
- BDBM50173628
- TPKI-106
- CHEMBL198334
- 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine
- 325769-17-3
- 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridine
- EN300-27049612
-
- MDL: MFCD33549804
- Inchi: InChI=1S/C17H16N2S/c1-3-15-19-16(14-6-4-5-12(2)11-14)17(20-15)13-7-9-18-10-8-13/h4-11H,3H2,1-2H3
- InChI Key: QUKIIQWKXMTFAE-UHFFFAOYSA-N
- SMILES: CCC1=NC(=C(S1)C2=CC=NC=C2)C3=CC=CC(=C3)C
Computed Properties
- Exact Mass: 280.10358
- Monoisotopic Mass: 280.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54Ų
- XLogP3: 4.4
Experimental Properties
- PSA: 25.78
4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27049612-0.1g |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95.0% | 0.1g |
$807.0 | 2025-03-20 | |
1PlusChem | 1P02858O-100mg |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95% | 100mg |
$1060.00 | 2024-05-05 | |
Enamine | EN300-27049612-0.05g |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95.0% | 0.05g |
$670.0 | 2025-03-20 | |
1PlusChem | 1P02858O-50mg |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95% | 50mg |
$890.00 | 2024-05-05 |
4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine Related Literature
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Additional information on 4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine
4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine: A Comprehensive Overview
The compound with CAS No 325769-17-3, commonly referred to as 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals.
4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. The molecule's structure includes a pyridine ring fused to a thiazole moiety, with substituents at specific positions that confer unique electronic and steric properties. The ethyl group at position 2 and the 3-methylphenyl group at position 4 play crucial roles in modulating the compound's reactivity and stability.
Recent studies have highlighted the importance of thiazole derivatives in various chemical reactions, particularly in the synthesis of functional materials. The incorporation of the pyridine ring into the thiazole framework enhances the molecule's aromaticity and conjugation, making it an attractive candidate for applications in optoelectronics and sensor technologies. Researchers have demonstrated that 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine exhibits exceptional photoluminescent properties, which could be leveraged in the development of advanced light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of CAS No 325769-17-3 involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by functionalization at specific positions to introduce the ethyl and 3-methylphenyl substituents. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.
One of the most promising applications of 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine lies in its potential as a building block for constructing two-dimensional (2D) materials. The molecule's planar structure and strong intermolecular interactions make it suitable for forming self-assembled monolayers or covalent organic frameworks (COFs). These materials exhibit exceptional mechanical strength and thermal stability, making them ideal for use in high-performance composites and nanotechnology applications.
In addition to its material science applications, CAS No 325769-17-3 has shown potential in pharmaceutical research. Its unique electronic properties suggest that it could serve as a scaffold for developing novel drug candidates targeting specific biological pathways. Recent studies have explored its ability to inhibit certain enzymes involved in neurodegenerative diseases, highlighting its potential as a lead compound for drug discovery.
The environmental impact of 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine has also been a topic of interest among researchers. Efforts are underway to assess its biodegradability and toxicity under various conditions. Preliminary results indicate that the compound exhibits low toxicity towards aquatic organisms, suggesting that it could be used safely in industrial settings provided proper handling protocols are followed.
In conclusion, CAS No 325769-17-3, or 4-2-Ethyl
325769-17-3 (4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine) Related Products
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